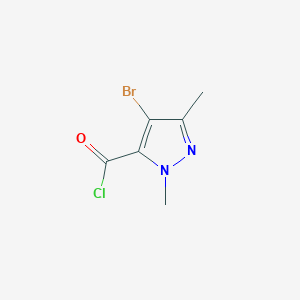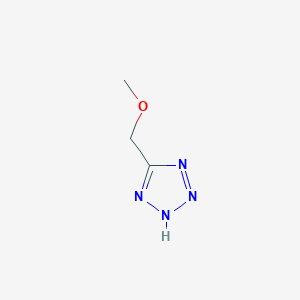
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of 1,4’-Bipyrazoles
“4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important heterocyclic compounds that have been extensively studied due to their wide range of biological activities.
Synthesis of Various Pharmaceutical Compounds
This compound is also used in the synthesis of various pharmaceutical and biologically active compounds . The versatility of this compound makes it a valuable tool in the development of new drugs.
Inhibitor of Liver Alcohol Dehydrogenase
It has been shown to act as an inhibitor of liver alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme involved in the metabolism of alcohol. Inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds could potentially be used in the development of new treatments for these diseases.
Synthesis of Solid Hexacoordinate Complexes
“4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields, including catalysis and materials science.
Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
This compound may also be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This derivative could potentially have its own unique applications in scientific research.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
The compound acts as an inhibitor of liver alcohol dehydrogenase . It interacts with the enzyme, potentially altering its structure or function, and thereby inhibiting its ability to metabolize alcohols.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPXKIVYCKEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)

